4-HPPD Inhibition: Methyl vs. Ethyl Ester
In direct enzymatic assays using the enol borate method with 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) purified from pig liver, Methyl 2-(4-hydroxyphenoxy)acetate exhibits an IC50 of 2.23 × 10⁵ nM (223 μM) [1]. The ethyl ester analog, Ethyl 2-(4-hydroxyphenoxy)acetate, under identical assay conditions, shows an IC50 of 7.30 × 10⁴ nM (73 μM) [2]. This represents an approximately 3.1-fold difference in inhibitory potency.
Ethyl ester IC50 73 μM
3.1-fold difference
| Evidence Dimension | IC50 for 4-HPPD inhibition |
|---|---|
| Target Compound Data | 2.23 × 10⁵ nM (223 μM) |
| Comparator Or Baseline | Ethyl 2-(4-hydroxyphenoxy)acetate: 7.30 × 10⁴ nM (73 μM) |
| Quantified Difference | 3.1-fold difference (ethyl ester 3.1× more potent) |
| Conditions | In vitro inhibition of 4-HPPD from pig liver; enol borate spectrophotometric method |
Why This Matters
This quantitative difference informs selection of the optimal ester for SAR studies in herbicide lead optimization programs targeting 4-HPPD.
- [1] BindingDB. (n.d.). BDBM50114879: (4-Hydroxy-phenoxy)-acetic acid methyl ester. IC50: 2.23E+5 nM against 4-HPPD from pig liver. View Source
- [2] BindingDB. (n.d.). Ethyl 2-(4-hydroxyphenoxy)acetate. IC50: 7.30E+4 nM against 4-HPPD from pig liver. View Source
